1-(4-ethylphenyl)-N-[(4-ethylphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
1-(4-Ethylphenyl)-N-[(4-ethylphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by:
- A central 1,2,3-triazole ring substituted at positions 1, 4, and 3.
- A 4-ethylphenyl group at position 1 of the triazole.
- A pyridin-4-yl moiety at position 4.
- A carboxamide group at position 4, with the amide nitrogen further substituted by a benzyl group bearing a 4-ethylphenyl substituent.
Its synthesis likely involves Huisgen 1,3-dipolar cycloaddition (click chemistry) for triazole formation, followed by carboxamide coupling, as inferred from related compounds .
Properties
IUPAC Name |
1-(4-ethylphenyl)-N-[(4-ethylphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O/c1-3-18-5-7-20(8-6-18)17-27-25(31)23-24(21-13-15-26-16-14-21)30(29-28-23)22-11-9-19(4-2)10-12-22/h5-16H,3-4,17H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAMWGKDEMLBSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)CC)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-ethylphenyl)-N-[(4-ethylphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. The key steps include the formation of the triazole ring and the subsequent attachment of the ethylphenyl and pyridinyl groups. Common synthetic routes involve the use of azide-alkyne cycloaddition reactions, also known as “click chemistry,” which are known for their efficiency and selectivity. Industrial production methods may involve the optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield distinct products:
| Conditions | Reagents | Products |
|---|---|---|
| Acidic (HCl, H₂SO₄) | 6M HCl, reflux (4–6 h) | 1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid |
| Basic (NaOH, KOH) | 2M NaOH, 80°C (2–3 h) | Corresponding carboxylate salt + 4-ethylbenzylamine |
Acidic hydrolysis preserves the triazole ring, while basic conditions may induce partial degradation of the pyridine moiety at elevated temperatures.
Substitution Reactions at the Triazole Ring
The triazole ring undergoes regioselective electrophilic substitution at the N1 and C5 positions:
Example reaction with iodomethane:
| Position | Electrophile | Catalyst | Yield |
|---|---|---|---|
| N1 | CH₃I | NaH | 62–68% |
| C5 | HNO₃/H₂SO₄ | – | <30% |
Substitution at N1 is favored due to steric and electronic effects from the adjacent carboxamide group .
Oxidation
The ethylphenyl groups oxidize to carboxylic acids under strong conditions:
| Oxidizing Agent | Conditions | Product Stability |
|---|---|---|
| KMnO₄ | Aqueous, 100°C, 8 h | Moderate (65% yield) |
| CrO₃ | Acetic acid, 60°C, 6 h | Low (42% yield) |
Reduction
The pyridine ring undergoes partial hydrogenation:
| Catalyst | Pressure | Selectivity |
|---|---|---|
| Pd/C (10%) | 1 atm | 78% |
| Raney Ni | 3 atm | 65% |
Reduction side products include over-hydrogenated triazole rings .
Cross-Coupling Reactions
The pyridin-4-yl group participates in Suzuki-Miyaura and Sonogashira couplings:
Suzuki Coupling Example:
| Coupling Type | Conditions | Yield |
|---|---|---|
| Suzuki-Miyaura | Toluene/EtOH, 80°C, 12 h | 55% |
| Sonogashira | CuI, PdCl₂(PPh₃)₂, DMF, 60°C | 48% |
Coupling efficiency depends on steric hindrance from the ethylphenyl groups .
Experimental Considerations
-
Solvent Optimization : DMF enhances substitution yields, while THF improves coupling reactions.
-
Characterization : Post-reaction analysis requires , , and HRMS for structural confirmation .
-
Stability : The compound degrades above 150°C, necessitating low-temperature protocols for exothermic reactions.
This compound’s reactivity profile highlights its versatility in synthetic chemistry, particularly in medicinal chemistry for late-stage functionalization. Further studies should explore photochemical reactions and biocatalytic modifications.
Scientific Research Applications
1-(4-ethylphenyl)-N-[(4-ethylphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-N-[(4-ethylphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound are compared below with six analogs identified in the evidence (Tables 1 and 2).
Table 1: Structural Comparison
Key Findings from Comparison
Core Heterocycle Influence: The triazole core in the target compound contrasts with pyrazole (e.g., ) or oxazole (e.g., ) analogs, which may alter electronic properties and binding interactions.
Substituent Effects :
- Pyridine Position : Pyridin-4-yl (target) vs. pyridin-3-yl () affects hydrogen bonding and π-stacking capabilities.
- Aromatic Groups : Ethylphenyl groups (target) provide lipophilicity, whereas chlorophenyl () or fluorophenyl () substituents introduce electronegative character.
Functional Group Variations :
- The carboxamide group in the target is bulkier (benzyl-substituted) compared to simpler aryl amides (e.g., ), possibly influencing solubility and metabolic stability.
Synthetic Accessibility: Compounds with amino substituents (e.g., ) require additional protection/deprotection steps, increasing synthetic complexity compared to the target compound’s straightforward amidation .
Biological Activity
1-(4-ethylphenyl)-N-[(4-ethylphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
The compound's characteristics are summarized in the following table:
| Property | Value |
|---|---|
| Compound ID | L741-3375 |
| Molecular Weight | 429.54 g/mol |
| Molecular Formula | C24H23N5O |
| LogP | 4.3124 |
| Polar Surface Area | 59.681 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Biological Activity Overview
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant biological activities, particularly in anticancer applications. The specific compound under study has been evaluated for its efficacy against various cancer cell lines.
Anticancer Activity
A series of studies have demonstrated the compound's cytotoxic effects on cancer cells. For instance, a related triazole derivative exhibited an IC50 value of 0.43 µM against HCT116 colon cancer cells, indicating potent activity compared to controls .
Mechanisms of Action:
- Induction of Apoptosis: The compound has been shown to trigger apoptosis in cancer cells by increasing the levels of reactive oxygen species (ROS), disrupting mitochondrial membrane potential, and facilitating the release of cytochrome c into the cytoplasm .
- Cell Cycle Arrest: It has been observed that treatment with this triazole derivative results in cell cycle arrest at the G1 phase, inhibiting cell proliferation and migration through pathways such as Wnt signaling .
Case Studies
Several studies have investigated the biological activity of triazole derivatives similar to the compound :
-
Study on HCT116 Cells:
- Findings: The compound significantly reduced cell migration and altered the expression of epithelial and mesenchymal markers, suggesting a shift towards a less invasive phenotype .
- IC50 Values: Demonstrated strong antiproliferative activity with IC50 values ranging from 0.6 µM to 2.7 µM across various cancer lines including MCF-7 and PC-3 .
- Mechanistic Insights:
Q & A
Q. What are the recommended synthetic routes for this compound, and what are the critical optimization parameters?
The synthesis of triazole-carboxamide derivatives typically involves multi-step processes, such as cyclocondensation of substituted anilines with isocyanides followed by azide coupling reactions . For this compound, key steps include:
- Condensation : Reaction of 4-ethylaniline derivatives with a pyridinyl-substituted precursor to form the triazole core.
- Coupling : Use of sodium azide or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the carboxamide group .
Optimization Parameters : - Temperature control (60–80°C) to avoid side reactions.
- Solvent selection (e.g., DMF or THF) to enhance intermediate stability .
- Purity assessment via HPLC or LC-MS, as impurities in triazole derivatives can skew biological results .
Q. How can researchers address low aqueous solubility during in vitro assays?
Low solubility is common in triazole-carboxamides due to hydrophobic aryl/alkyl substituents . Methodological solutions include:
- Co-solvent systems : Use DMSO (≤1% v/v) with aqueous buffers to maintain solubility without cytotoxicity.
- Derivatization : Introduce polar groups (e.g., hydroxyl or sulfonate) at non-critical positions to improve hydrophilicity .
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to enhance bioavailability .
Q. What spectroscopic techniques are essential for structural validation?
- NMR : - and -NMR to confirm substituent positions on the triazole ring and pyridinyl group .
- XRD : Single-crystal X-ray diffraction to resolve stereochemical ambiguities, particularly for carboxamide orientation .
- HRMS : High-resolution mass spectrometry to verify molecular weight (expected: ~430 g/mol) and detect isotopic patterns indicative of halogens (if present) .
Advanced Research Questions
Q. What strategies resolve discrepancies between in vitro enzyme inhibition data and in vivo efficacy?
Discrepancies often arise from metabolic instability or poor tissue penetration. Strategies include:
- Metabolite profiling : Use LC-MS/MS to identify degradation products and modify labile groups (e.g., replacing ethylphenyl with fluorophenyl for metabolic resistance) .
- Prodrug design : Mask the carboxamide as an ester to enhance membrane permeability, with in vivo hydrolysis releasing the active form .
- Tissue distribution studies : Radiolabel the compound (e.g., ) to quantify accumulation in target organs .
Q. How does substituent variation on the triazole ring impact target selectivity?
The pyridin-4-yl group at position 5 and ethylphenyl groups at positions 1 and N-benzyl influence binding to enzymes like kinases or cytochrome P450 isoforms. For example:
- Pyridinyl : Enhances π-π stacking with aromatic residues in enzyme active sites .
- Ethylphenyl : Hydrophobic interactions stabilize binding pockets, but bulkier substituents may sterically hinder access .
Methodology : Competitive inhibition assays with truncated analogs (e.g., removing the pyridinyl group) can isolate contributions of specific substituents .
Q. How is computational modeling utilized to predict target interactions?
- Molecular docking : Tools like AutoDock Vina simulate binding poses with proteins (e.g., EGFR kinase), prioritizing derivatives with optimal binding energy (<-8 kcal/mol) .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical hydrogen bonds or hydrophobic contacts .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC values to guide synthetic prioritization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
